molecular formula C9H9Cl2NO2 B13509244 Methyl 6-amino-2,4-dichloro-3-methylbenzoate

Methyl 6-amino-2,4-dichloro-3-methylbenzoate

Cat. No.: B13509244
M. Wt: 234.08 g/mol
InChI Key: CXZUWBIZEORYCG-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,4-dichloro-3-methylbenzoate is an organic compound with a complex aromatic structure It is characterized by the presence of amino, chloro, and methyl groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2,4-dichloro-3-methylbenzoate typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dichloro-3-methylbenzoic acid, followed by reduction to introduce the amino group. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and acidic catalysts for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2,4-dichloro-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles like hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydrocarbons or amines.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methyl 6-amino-2,4-dichloro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,4-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of amino and chloro groups allows it to form hydrogen bonds and engage in electrostatic interactions, which are crucial for its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-2,4-dichlorobenzoate
  • Methyl 6-amino-3-methylbenzoate
  • Methyl 2,4-dichloro-3-methylbenzoate

Uniqueness

Methyl 6-amino-2,4-dichloro-3-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of amino, chloro, and methyl groups on the benzoate core allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 6-amino-2,4-dichloro-3-methylbenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-4-5(10)3-6(12)7(8(4)11)9(13)14-2/h3H,12H2,1-2H3

InChI Key

CXZUWBIZEORYCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Cl)C(=O)OC)N)Cl

Origin of Product

United States

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